molecular formula C13H12N2O3S B5695361 N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide

N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No. B5695361
M. Wt: 276.31 g/mol
InChI Key: UTUCKBYGTNJNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as Thioflavin T, a fluorescent dye that is used in the detection of amyloid fibrils.

Mechanism of Action

The mechanism of action of N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide involves the binding of the compound to amyloid fibrils. Thioflavin T has a planar structure that allows it to intercalate between the beta-sheet structure of amyloid fibrils. This binding induces a conformational change in Thioflavin T, which leads to the emission of fluorescence. The fluorescence emission can be detected using spectroscopy, which allows for the detection and monitoring of amyloid fibrils.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects. The compound is mainly used as a tool for the detection and monitoring of amyloid fibrils and does not have any therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide is its ability to detect and monitor amyloid fibrils. This property makes it a valuable tool in the diagnosis and monitoring of amyloid-related diseases. The compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments.
However, there are some limitations to the use of this compound. The compound has a low binding affinity for some types of amyloid fibrils, which can limit its utility in some applications. Additionally, the compound has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the research and development of N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide. One of the most significant areas of research is in the development of new fluorescent dyes that have improved binding affinity and selectivity for amyloid fibrils. Additionally, there is a need to develop new methods for the detection and monitoring of amyloid fibrils in vivo, which could lead to earlier and more accurate diagnoses of amyloid-related diseases. Finally, there is a need for more research into the underlying mechanisms of amyloid fibril formation and the role of Thioflavin T in this process. This research could lead to the development of new therapies for amyloid-related diseases.

Synthesis Methods

N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide can be synthesized by the reaction of 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield Thioflavin T. This method of synthesis is widely used in the laboratory for the production of Thioflavin T.

Scientific Research Applications

N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide has various scientific research applications. One of the most significant applications is in the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases such as Alzheimer's disease, Parkinson's disease, and prion diseases. Thioflavin T is a fluorescent dye that binds to amyloid fibrils and emits fluorescence, which can be detected using spectroscopy. This property of Thioflavin T makes it a valuable tool in the diagnosis and monitoring of amyloid-related diseases.

properties

IUPAC Name

N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9(16)14-13-15(6-7-19-13)8-12(18)10-2-4-11(17)5-3-10/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUCKBYGTNJNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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